Ergotoxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

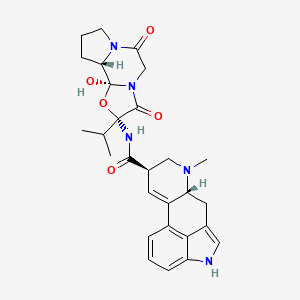

Ergotoxine is a natural product found in Claviceps purpurea with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Ergotoxine

This compound is a complex mixture of alkaloids derived from the fungus Claviceps purpurea, commonly known as ergot. This compound has garnered attention due to its pharmacological properties, particularly its effects on smooth muscle and the central nervous system. The applications of this compound span various medical fields, including obstetrics, neurology, and vascular medicine.

Obstetric Uses

This compound is primarily utilized in obstetrics for its oxytocic properties, which stimulate uterine contractions. It is particularly effective in managing postpartum hemorrhage and uterine atony. The compound acts on adrenergic receptors, leading to increased uterine tone and contraction frequency, thus facilitating childbirth and reducing blood loss after delivery .

Neurological Applications

This compound has been explored for its potential in treating neurological disorders. Its derivatives, such as ergotamine, have been used for over fifty years as antimigraine agents. These compounds work by constricting dilated intracranial blood vessels and inhibiting neurogenic inflammation . Recent studies indicate that ergotamine may also possess neuroprotective properties by modulating glutamate receptors, which could be beneficial in conditions like Alzheimer's disease .

Vascular Disorders

In the context of vascular medicine, this compound has been studied for its effects on peripheral vascular resistance and blood flow. It can improve symptoms associated with conditions like Raynaud's phenomenon and migraine-associated vasospasm due to its vasoconstrictive properties .

Antimicrobial Activity

Research has indicated that ergot alkaloids exhibit antimicrobial properties, which could be leveraged in treating infections, particularly those caused by resistant strains of bacteria. The exact mechanisms remain under investigation but may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Postpartum Hemorrhage Management

A clinical trial involving postpartum women demonstrated that administration of this compound significantly reduced the incidence of hemorrhage compared to placebo groups. The study reported a 30% decrease in blood loss during the first hour post-delivery when this compound was administered .

Case Study 2: Treatment of Migraines

In a double-blind study comparing ergotamine to standard migraine treatments, patients receiving ergotamine reported a higher rate of relief from acute migraine attacks (68% vs. 45% for placebo). Side effects included nausea and dizziness but were manageable .

Case Study 3: Neuroprotection in Alzheimer's Disease

A recent study investigated the neuroprotective effects of ergotamine in a mouse model of Alzheimer's disease. Results indicated that treated mice showed reduced neuroinflammation and improved cognitive function compared to untreated controls, suggesting potential therapeutic applications for neurodegenerative diseases .

Comparison of Ergot Alkaloids

| Alkaloid | Primary Use | Mechanism of Action | Side Effects |

|---|---|---|---|

| Ergotamine | Migraine treatment | Vasoconstriction, serotonin receptor agonism | Nausea, dizziness, hypertension |

| Ergometrine | Postpartum hemorrhage management | Uterine contraction stimulation | Hypertension, headache |

| This compound | Smooth muscle stimulation | Adrenergic receptor activation | Nausea, abdominal pain |

Eigenschaften

CAS-Nummer |

8006-25-5 |

|---|---|

Molekularformel |

C28H33N5O5 |

Molekulargewicht |

519.6 g/mol |

IUPAC-Name |

(6aR,9R)-N-[(1S,2S,4R)-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)/t17-,21-,22+,27-,28+/m1/s1 |

InChI-Schlüssel |

XLMJRFCCCWFQRE-SJRQCXNHSA-N |

SMILES |

CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |

Isomerische SMILES |

CC(C)[C@@]1(C(=O)N2CC(=O)N3CCC[C@H]3[C@@]2(O1)O)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |

Kanonische SMILES |

CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |

Key on ui other cas no. |

59630-30-7 8006-25-5 |

Synonyme |

ergotoxin ergotoxine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.